Cas no 1416714-07-2 (5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo4,3-bpyridine)

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo4,3-bpyridine 化学的及び物理的性質
名前と識別子
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- 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
- 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo4,3-bpyridine
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- MDL: MFCD22689660
- インチ: 1S/C11H11BrIN3O/c12-8-5-4-7-10(14-8)11(13)15-16(7)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2
- InChIKey: VXJQTZJPSUTKQD-UHFFFAOYSA-N
- SMILES: IC1C2=C(C=CC(=N2)Br)N(C2CCCCO2)N=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 283
- XLogP3: 3.1
- トポロジー分子極性表面積: 39.9
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo4,3-bpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B198785-50mg |
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo[4,3-b]pyridine |
1416714-07-2 | 50mg |
$ 785.00 | 2022-06-07 | ||
Matrix Scientific | 219299-1g |
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo[4,3-b]pyridine, 95% min |
1416714-07-2 | 95% | 1g |
$2520.00 | 2023-09-06 | |
TRC | B198785-100mg |
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo[4,3-b]pyridine |
1416714-07-2 | 100mg |
$ 1300.00 | 2022-06-07 | ||
Matrix Scientific | 219299-500mg |
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo[4,3-b]pyridine, 95% min |
1416714-07-2 | 95% | 500mg |
$1470.00 | 2023-09-06 |
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo4,3-bpyridine 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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5. Book reviews
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo4,3-bpyridineに関する追加情報
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo[4,3-b]pyridine: A Comprehensive Overview
The compound 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo[4,3-b]pyridine (CAS No. 1416714-07-2) is a highly specialized heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazolo[4,3-b]pyridines, which are known for their unique structural features and versatile applications. The presence of bromine and iodine substituents at positions 5 and 3, respectively, along with the tetrahydrofuran (THF) moiety at position 1, renders this compound highly functionalized and amenable to further chemical modifications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 5-Bromo and 3-Iodo substituted pyrazolo[4,3-b]pyridines. These substituents are strategically positioned to enhance the compound's reactivity and selectivity in various reactions. The tetrahydrofuran ring at position 1 contributes to the molecule's stability and solubility, making it an ideal candidate for further functionalization in drug design and materials science.
Pyrazolo[4,3-b]pyridines are a class of fused bicyclic compounds that combine the properties of pyrazole and pyridine rings. This unique structure provides a rigid framework that is often exploited in medicinal chemistry for designing bioactive molecules. The 5-Bromo substituent introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule, while the 3-Iodo group serves as a potential site for further substitution or coupling reactions.
One of the most promising applications of this compound lies in its potential use as a building block in medicinal chemistry. The THF moiety at position 1 can act as a bioisostere or a linker for attaching other pharmacophores, enabling the creation of complex molecular architectures with tailored biological activities. Recent studies have demonstrated that such compounds can exhibit potent inhibitory effects against various enzymes and receptors, making them valuable leads in drug discovery.
In addition to its medicinal applications, 5-Bromo-1-(tetrahydrofuran)-3-Iodo-pyrazolo[4,3-b]pyridine has shown potential in materials science. Its rigid structure and conjugated system make it a candidate for use in organic electronics or optoelectronic devices. Researchers have explored its ability to form self-assembled monolayers or integrate into polymer frameworks, highlighting its versatility across multiple disciplines.
The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. The introduction of bromine and iodine substituents is often carried out via electrophilic aromatic substitution or coupling reactions, while the THF ring is introduced through ring-opening or cyclization strategies. Recent advancements in catalytic methods have further streamlined these processes, making large-scale production more feasible.
From an analytical standpoint, this compound can be characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy). These methods allow for precise determination of its molecular structure and purity, ensuring its suitability for downstream applications.
In conclusion, 5-Bromo-1-(tetrahydrofuran)-3-Iodo-pyrazolo[4,3-b]pyridine (CAS No. 1416714-07-2) is a versatile compound with significant potential across multiple fields. Its unique structural features make it an invaluable tool in drug discovery, materials science, and synthetic chemistry. As research continues to uncover new applications for this compound, its role in advancing scientific knowledge will undoubtedly grow.
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